molecular formula C7H9NO2S B1583361 N-Methylbenzenesulfonamide CAS No. 5183-78-8

N-Methylbenzenesulfonamide

Cat. No.: B1583361
CAS No.: 5183-78-8
M. Wt: 171.22 g/mol
InChI Key: SVDVKEBISAOWJT-UHFFFAOYSA-N
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Description

N-Methylbenzenesulfonamide is an organic compound with the molecular formula C7H9NO2S and a molecular weight of 171.217. It is also known by other names such as benzenesulfonamide, N-methyl- and N-methylbenzenesulphonamide . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with a methyl group bonded to the nitrogen atom of the sulfonamide group.

Biochemical Analysis

Biochemical Properties

N-Methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, such as carbonic anhydrase. This inhibition can affect the enzyme’s ability to catalyze the hydration of carbon dioxide, impacting cellular respiration and pH regulation. Additionally, this compound can bind to proteins, altering their conformation and function, which may have downstream effects on cellular processes .

Cellular Effects

This compound affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, the compound’s interaction with carbonic anhydrase results in enzyme inhibition, which affects the enzyme’s catalytic function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained enzyme inhibition or altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions. At higher doses, this compound can induce toxic effects, such as hepatotoxicity or nephrotoxicity. These adverse effects are dose-dependent and may be associated with the compound’s interaction with critical enzymes and proteins involved in detoxification pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For example, the compound can inhibit carbonic anhydrase, affecting the hydration of carbon dioxide and subsequent metabolic processes. Additionally, this compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. These factors determine its accumulation and localization within cells and tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biochemical effects and overall cellular impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylbenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of benzenesulfonyl chloride with methylamine under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHCH}_3 + \text{HCl} ]

Another method involves the use of microwave-assisted synthesis, where 4-methylbenzenesulfonamide reacts with dimethylacetal in the presence of a magnetic stirrer and a leaky septum filled with molecular sieves .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted sulfonamides

Scientific Research Applications

N-Methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The sulfonamide group mimics the structure of natural substrates, allowing it to bind to the active site of the enzyme and inhibit its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-Ethylbenzenesulfonamide
  • N-Butylbenzenesulfonamide
  • N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-Acetylphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-Methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a methyl group on the nitrogen atom of the sulfonamide group. This structural variation can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDVKEBISAOWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063731
Record name N-Methylbenzenesulfonamide
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Molecular Weight

171.22 g/mol
Source PubChem
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CAS No.

5183-78-8
Record name N-Methylbenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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